Desacetylvinblastinehydrazide
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Overview
Description
4-Desacetylvinblastine-3-carbohydrazide, commonly known as DAVLB-Hydrazide, is a cytotoxic vinca alkaloid derivative. It is primarily used in the development of monoclonal antibody-drug conjugates for targeted cancer therapy. The compound is known for its potent antitumor activity, making it a valuable agent in oncology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desacetylvinblastine-3-carbohydrazide involves the coupling of the vinca alkaloid 4-desacetylvinblastine with carbohydrazide. The process typically includes the following steps:
Oxidation: Periodate oxidation of carbohydrate residues on the antibodies.
Coupling Reaction: Reaction of the oxidized antibodies with 4-Desacetylvinblastine-3-carbohydrazide in an aqueous acidic medium.
Industrial Production Methods
Industrial production of 4-Desacetylvinblastine-3-carbohydrazide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Desacetylvinblastine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using periodate, which is a crucial step in its conjugation with antibodies.
Hydrolysis: The hydrazone linkage in the compound is susceptible to hydrolysis, especially under acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Periodate is commonly used for the oxidation of carbohydrate residues on antibodies.
Acidic Medium: The coupling reaction with 4-Desacetylvinblastine-3-carbohydrazide is performed in an aqueous acidic medium.
Major Products Formed
The primary product formed from the reactions involving 4-Desacetylvinblastine-3-carbohydrazide is the antibody-drug conjugate, which exhibits potent antitumor activity .
Scientific Research Applications
4-Desacetylvinblastine-3-carbohydrazide has several scientific research applications, including:
Oncology: It is used in the development of monoclonal antibody-drug conjugates for targeted cancer therapy.
Pharmaceutical Research: The compound is studied for its potential to improve the safety and efficacy of cancer treatments by targeting specific tumor cells while minimizing damage to healthy tissues.
Mechanism of Action
The mechanism of action of 4-Desacetylvinblastine-3-carbohydrazide involves its binding to tubulin, a protein that is essential for cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells . The conjugation with monoclonal antibodies allows for targeted delivery to tumor cells, enhancing the therapeutic efficacy and reducing systemic toxicity .
Comparison with Similar Compounds
Similar Compounds
Vinblastine: A vinca alkaloid used in chemotherapy.
Vincristine: Another vinca alkaloid with similar antitumor properties.
Uniqueness
4-Desacetylvinblastine-3-carbohydrazide is unique due to its ability to be conjugated with monoclonal antibodies, allowing for targeted delivery to tumor cells. This targeted approach enhances its antitumor activity and reduces the side effects commonly associated with traditional chemotherapy .
Properties
Molecular Formula |
C43H56N6O7 |
---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
methyl (13S,15S,17S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C43H56N6O7/c1-6-39(53)21-25-22-42(38(52)56-5,33-27(13-17-48(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)55-4)47(3)35-41(28)15-18-49-16-10-14-40(7-2,34(41)49)36(50)43(35,54)37(51)46-44/h8-12,14,19-20,25,34-36,45,50,53-54H,6-7,13,15-18,21-24,44H2,1-5H3,(H,46,51)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1 |
InChI Key |
PPRGGNQLPSVURC-KOTLKJBCSA-N |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O |
Synonyms |
4-DAVLB-HY 4-deacetylvinblastine hydrazide 4-desacetylvinblastine hydrazide 4-desacetylvinblastine-3-carboxhydrazide DAVLBHYD desacetylvinblastine-3-carboxylic acid hydrazide |
Origin of Product |
United States |
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